Monocerin

Overview

Description

Monocerin is a dihydroisocoumarin and a polyketide metabolite that originates from various fungal species. It has been shown to display antifungal, plant pathogenic, and insecticidal characteristics. This compound has been isolated from Dreschlera monoceras, Dreschlera ravenelii, Exserohilum turcicum, and Fusarium larvarum .

Mechanism of Action

Target of Action

Monocerin is a dihydroisocoumarin and a polyketide metabolite that originates from various fungal species . It has been shown to display antifungal, plant pathogenic, and insecticidal characteristics . The primary targets of this compound are the cells of these organisms. For instance, it has been shown to have an effect on human umbilical vein endothelial cells (HUVECs) .

Mode of Action

This compound interacts with its targets by inducing changes in cell viability, cellular proliferation, and apoptosis . After 24 hours of exposure to this compound at 1.25 mM, there was more than 80% of cell viability and a low percentage of cells in the early and late apoptosis and necrosis .

Biochemical Pathways

This compound is produced through a biosynthetic pathway involving polyketide synthases (PKSs) of fungi . The formation of this compound involves the formation of an enolate ion on the carbon three carbons away from sulfur, which allows aldol addition onto the carbonyl six carbons distant along the chain . This produces the secondary alcohol. Dehydration proceeds to give the alkene. Enolization then occurs to reach the stability of the aromatic ring .

Pharmacokinetics

It’s known that this compound is a fungal metabolite and has been found in various fungal species . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular levels. For instance, it has been shown to increase cell proliferation and maintain cellular integrity in HUVECs . These findings suggest the potential pharmaceutical application of this compound, such as in regenerative medicine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the marine environment is quite different from the terrestrial environment, which indicates that marine-derived endophytic fungi may possess unique metabolic pathways to produce interesting antifungal compounds with novel structures . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of this compound involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of this compound . Additionally, this compound interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . This compound also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its stability and biological activity for extended periods . After 24 hours of exposure to this compound at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that this compound does not induce cell senescence and maintains cellular integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, this compound may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . This compound also affects metabolic flux and metabolite levels in the organisms it interacts with .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel synthesis of monocerin was achieved in 15 steps and 15.5% overall yield from 3-buten-1-ol. The key steps include hydrolytic kinetic resolution, Julia olefination, intramolecular tandem Sharpless asymmetric dihydroxylation-SN2 cyclization, and a copper-mediated tandem cyanation–cyclization .

Industrial Production Methods

This compound is typically produced by fermentation of the fungal species from which it is isolated.

Chemical Reactions Analysis

Types of Reactions

Monocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Monocerin has a wide range of scientific research applications:

Comparison with Similar Compounds

Monocerin is unique among dihydroisocoumarins due to its broad range of biological activities. Similar compounds include other polyketide metabolites like fusaric acid and zearalenone, which also display antifungal and insecticidal properties .

Biological Activity

Monocerin, a polyketide compound originally isolated from the fungus Drechslera monoceras, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological properties, including its antimicrobial, insecticidal, and phytotoxic effects. The findings are supported by various research studies and case analyses.

1. Overview of this compound

This compound is categorized as a dihydroisocoumarin derivative, which is known for its broad spectrum of biological activities. It was first isolated in 1970 and has since been studied for its potential applications in agriculture and medicine due to its antifungal, insecticidal, and antimalarial properties .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : Research indicates that this compound has effective activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against these bacteria were found to be as low as 15.62 µg/ml .

- Fungal Activity : this compound also demonstrates potent antifungal effects. It has been shown to inhibit the growth of pathogenic fungi, making it a candidate for agricultural use against crop diseases .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Escherichia coli | 15.62 | 250 |

| Staphylococcus aureus | 62.5 | - |

| Pseudomonas aeruginosa | 15.62 | - |

| Bacillus subtilis | 15.62 | 62.5 |

| Salmonella Typhimurium | 31.25 | - |

2.2 Insecticidal Properties

This compound has been reported to possess insecticidal activity, particularly against pests affecting crops. Studies have demonstrated that it can effectively reduce pest populations, thereby protecting agricultural yields .

2.3 Phytotoxic Effects

This compound's phytotoxic properties have been documented in various studies. It inhibits seedling growth in several plant species, including johnsongrass, indicating its potential as a herbicide . The compound's ability to affect plant growth is attributed to its interference with physiological processes.

3.1 Antimalarial Activity

In addition to its antimicrobial and phytotoxic properties, this compound has shown promising antimalarial activity against Plasmodium falciparum, with an IC50 value of approximately 680 nM . This highlights this compound's potential role in developing treatments for malaria.

3.2 Agricultural Applications

A case study conducted on the application of this compound in agriculture demonstrated its effectiveness in controlling powdery mildew in wheat crops. The compound significantly reduced disease incidence and improved crop health .

4. Synthesis and Structural Analysis

The synthesis of this compound has been achieved through various methods, including total synthesis approaches that focus on optimizing yield and purity . Structural analysis using NMR and mass spectrometry has confirmed the identity of this compound and elucidated its chemical properties.

Table 2: Synthesis Overview of this compound

| Method | Yield (%) | Steps |

|---|---|---|

| Asymmetric Synthesis | 9 | 10 |

| Total Synthesis | 8.6 | 11 |

Properties

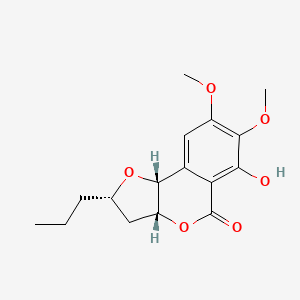

IUPAC Name |

(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQNUBOZLPGDH-OLXJLDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184361 | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30270-60-1 | |

| Record name | Monocerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.